molecular formula C16H15N3O3S B2650646 3-[1-(naphthalene-1-sulfonyl)pyrrolidin-3-yl]-1,2,4-oxadiazole CAS No. 2034286-94-5

3-[1-(naphthalene-1-sulfonyl)pyrrolidin-3-yl]-1,2,4-oxadiazole

Cat. No.: B2650646
CAS No.: 2034286-94-5
M. Wt: 329.37
InChI Key: FAEKBXHSEGYVGR-UHFFFAOYSA-N
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Description

3-[1-(naphthalene-1-sulfonyl)pyrrolidin-3-yl]-1,2,4-oxadiazole is a complex organic compound that features a pyrrolidine ring, a naphthalene sulfonyl group, and an oxadiazole ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a versatile scaffold for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-(naphthalene-1-sulfonyl)pyrrolidin-3-yl]-1,2,4-oxadiazole typically involves multiple steps, starting with the preparation of the pyrrolidine ring, followed by the introduction of the naphthalene sulfonyl group, and finally the formation of the oxadiazole ring. Common synthetic routes include:

    Pyrrolidine Ring Formation: This can be achieved through cyclization reactions involving amines and aldehydes or ketones.

    Oxadiazole Ring Formation: This step often involves the cyclization of hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

3-[1-(naphthalene-1-sulfonyl)pyrrolidin-3-yl]-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the sulfonyl or oxadiazole moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.

Scientific Research Applications

3-[1-(naphthalene-1-sulfonyl)pyrrolidin-3-yl]-1,2,4-oxadiazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-[1-(naphthalene-1-sulfonyl)pyrrolidin-3-yl]-1,2,4-oxadiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine Derivatives: Compounds like pyrrolizines and pyrrolidine-2-one share the pyrrolidine ring structure.

    Oxadiazole Derivatives: Compounds such as 1,2,4-oxadiazole-3-carboxamides have similar oxadiazole rings.

    Sulfonyl Derivatives: Compounds like sulfonylureas and sulfonamides share the sulfonyl group.

Uniqueness

What sets 3-[1-(naphthalene-1-sulfonyl)pyrrolidin-3-yl]-1,2,4-oxadiazole apart is the combination of these three distinct functional groups in a single molecule, which imparts unique chemical and biological properties

Properties

IUPAC Name

3-(1-naphthalen-1-ylsulfonylpyrrolidin-3-yl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O3S/c20-23(21,15-7-3-5-12-4-1-2-6-14(12)15)19-9-8-13(10-19)16-17-11-22-18-16/h1-7,11,13H,8-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAEKBXHSEGYVGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C2=NOC=N2)S(=O)(=O)C3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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